molecular formula C13H9F4N B12994495 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

Cat. No.: B12994495
M. Wt: 255.21 g/mol
InChI Key: STKPXNHMGULZKG-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The scalability of the process is crucial for its application in various industries, and optimization of reaction parameters is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenol
  • 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is unique due to its biphenyl structure combined with both fluorine and trifluoromethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H9F4N

Molecular Weight

255.21 g/mol

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C13H9F4N/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8/h1-7H,18H2

InChI Key

STKPXNHMGULZKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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